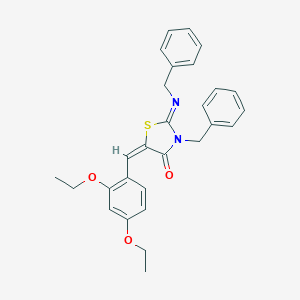![molecular formula C22H18ClN3O B302844 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B302844.png)
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known by its chemical name, A-769662, and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of A-769662 involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and glucose uptake. This mechanism of action makes A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. These effects make A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-769662 in lab experiments is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on cellular metabolism and energy production. However, one limitation of using A-769662 is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of A-769662, including the development of more potent and selective AMPK activators, the investigation of its potential as a cancer therapy, and the study of its effects on other metabolic pathways. Additionally, further research is needed to determine the optimal dosage and administration of A-769662 for therapeutic use.
Méthodes De Synthèse
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloroaniline with 2-bromo-4'-methylacetophenone to form 2-(4-chlorophenyl)-4'-methylacetophenone. This intermediate is then reacted with 5-methyl-1H-benzimidazole-2-carboxylic acid to form the final product, 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C22H18ClN3O |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-2-11-19-20(12-14)26-22(25-19)16-5-9-18(10-6-16)24-21(27)13-15-3-7-17(23)8-4-15/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
UWFRSMXYRUJOKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302761.png)
![3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B302762.png)
![2-(3-ethoxy-4-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302764.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
![isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302766.png)
![5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one](/img/structure/B302767.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)

![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)